Isopiperitenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316866 | |
| Record name | Isopiperitenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-01-1 | |
| Record name | Isopiperitenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopiperitenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopiperitenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopiperitenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of Isopiperitenone
Elucidation of Isopiperitenone Biosynthetic Routes
Enzymatic Mechanisms in this compound Formation
Isopiperitenol (B1207519) Dehydrogenase (IPDH) and Related Enzymes
Isopiperitenol dehydrogenase (IPDH, EC 1.1.1.223) is a key enzyme in the monoterpenoid biosynthetic pathway, specifically categorized as an oxidoreductase. It facilitates the reversible oxidation of (-)-trans-isopiperitenol (B1216475) to (-)-isopiperitenone (B1197589), utilizing NAD+ as a preferred cofactor. The enzymatic reaction can be summarized as: (-)-trans-isopiperitenol + NAD+ ⇌ (-)-isopiperitenone + NADH + H+
In Mentha piperita, IPDH is characterized as a soluble, 27-kD, pyridine (B92270) nucleotide-dependent short-chain dehydrogenase with an optimal pH of 10.5. Immunocytochemical studies have localized IPDH activity specifically to the secretory cell mitochondria within the glandular trichomes of peppermint, indicating the subcellular compartmentalization of this biosynthetic step.
Research has also identified bacterial enzymes exhibiting IPDH activity, such as PaIPDH from Pseudomonas aeruginosa and LkIPDH from Lactobacillus kunkeei. These bacterial counterparts have shown potential to replace less efficient plant enzymes in engineered microbial systems for the synthesis of (-)-menthol precursors. For instance, specific mutations in PaIPDH, namely E95F/Y199V, resulted in a 4.4-fold improvement in specific activity and a 3.7-fold increase in the titer of (-)-isopiperitenone compared to the original mint IPDH (MpIPDH).
Related enzymatic activities exist in other plant species. In spearmint (Mentha spicata), a highly homologous enzyme, (-)-trans-carveol (B1215196) dehydrogenase, performs a similar oxidative function, converting (-)-trans-carveol to (-)-carvone. In Perilla, two types of isopiperitenol dehydrogenases, ISPD1 and ISPD2, have been isolated. Both catalyze the oxidation of isopiperitenol to this compound using NAD+, with ISPD1 acting on both isopiperitenol diastereomers and ISPD2 showing specificity for the cis-isomer, suggesting its involvement in piperitenone (B1678436) biosynthesis in Perilla.
Gene Expression and Regulation of Biosynthetic Enzymes
The expression of genes encoding monoterpene biosynthetic enzymes is subject to developmental regulation, particularly within the secretory trichomes of plants. nih.gov This regulation is crucial for controlling the production of these secondary metabolites.
Studies on Mentha canadensis have demonstrated that light significantly influences the gene expression profiles of enzymes involved in monoterpene biosynthesis. Genes such as those for isopiperitenol dehydrogenase (IPDH) and this compound reductase (IPR) were observed to be significantly downregulated after 24 hours of darkness, with their expression levels increasing upon re-exposure to light for 24 hours.
Environmental stressors also play a role in modulating gene expression. In Mentha piperita, drought stress was found to increase the gene expression levels of ipd (trans-isopiperitenol dehydrogenase) and ipr (this compound reductase). This suggests a potential adaptive response of the plant to environmental challenges by altering its metabolic output.
Furthermore, transcriptome analysis in Mentha arvensis revealed that treatment with methyl jasmonate (MJ), a jasmonic acid derivative, led to differential expression of genes associated with monoterpenoid biosynthesis, including those for IPDH and IPR. This indicates a role for hormonal signaling in the regulation of these pathways.
Regulation of this compound Biosynthesis in Organisms
The biosynthesis of this compound and other monoterpenoids is tightly regulated by a combination of internal and external factors, ensuring the plant's ability to adapt to its environment and fulfill its physiological needs.
Hormonal and Environmental Regulation
Hormonal signaling also plays a critical role. Jasmonic acid (JA) acts as a signaling molecule in the biotransformation of (-)-isopiperitenone. Treatment with methyl jasmonate (MJ) in Mentha piperita suspension cells increased the induction of cytochrome P450 mRNA and enhanced the biotransformation of (-)-isopiperitenone, suggesting a jasmonic acid-mediated regulatory mechanism. Mathematical modeling studies have also indicated that the density of glandular trichomes, the specialized structures where monoterpenes are synthesized and stored, is a crucial determinant of essential oil yield, and changes in the abundance of key enzymes like IPDH can directly impact the resulting monoterpene profiles.
Genetic Control of Biosynthetic Pathways (e.g., metabolic engineering in Nicotiana tabacum)
Genetic engineering offers a powerful approach to control and modify the biosynthetic pathways of monoterpenoids, including this compound, in various organisms. Nicotiana tabacum (tobacco) has been a significant model system for such metabolic engineering efforts, despite not naturally specializing in the production of many monoterpenes.
In one notable study, transgenic Nicotiana tabacum lines were engineered to express three different monoterpene synthases from Citrus limon, leading to the production of (+)-limonene, among other monoterpenes. Further transformation of these lines with a limonene-3-hydroxylase (lim3h) cDNA isolated from Mentha spicata resulted in the hydroxylation of (+)-limonene to (+)-trans-isopiperitenol. Remarkably, these engineered plants also showed the subsequent emission of this compound, along with other modified compounds like 1,3,8-p-menthatriene, 1,5,8-p-menthatriene, and p-cymene. This demonstrated the functionality of the introduced P450 hydroxylase and, importantly, indicated the presence of intracellular trafficking mechanisms for monoterpenes from plastids to the endoplasmic reticulum even in non-specialized host plants.
While metabolic engineering in Nicotiana tabacum has proven successful in introducing novel monoterpene biosynthesis, challenges remain. The yields of desired metabolites in transgenic tobacco lines can be relatively low, often in the range of a few micrograms per gram fresh weight, especially when compared to the high endogenous production levels in natural terpene-producing plants. Furthermore, genetic engineering can sometimes lead to unexpected conversions of the newly produced metabolites by endogenous enzyme activities within the host plant, highlighting the complexity of integrating foreign pathways into existing metabolic networks. Despite these challenges, strategies such as diverting carbon flow from precursor pathways and overexpressing key enzymes have successfully increased the synthesis of various terpenes in tobacco.
Isolation, Purification, and Advanced Structural Elucidation Methodologies for Isopiperitenone
Advanced Chromatographic Techniques for Isopiperitenone Isolation
Chromatographic methods are essential for separating this compound from complex matrices, ensuring high purity for further studies.
Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of this compound, particularly for removing trace impurities such as selenide (B1212193) byproducts from synthetic routes. acs.org For instance, purification of (+)-isopiperitenone has been achieved using an ACE silica (B1680970) gel column with an isocratic mobile phase of hexanes/EtOAc (95:5). acs.org This method allows for high resolution and the isolation of pure compounds. HPLC is also employed for purity assessment and to quantify the enantiomeric excess (EE) of the compound. Furthermore, HPLC has been utilized to separate the cis- and trans-isomers of isopiperitenol (B1207519), which are closely related compounds often prepared from this compound. This separation can be performed on a Machery Nagel Nucleodex β-OH cyclodextrin (B1172386) column (5 μm, 200 × 4 mm) using an isocratic elution with 25% acetonitrile (B52724) in 25 mM ammonium (B1175870) formate (B1220265) (pH 6.0), with detection monitored at 210 nm. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and purity assessment of this compound. acs.orgnih.govnih.gov This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. A typical GC-MS setup for this compound analysis might involve an Agilent Technologies 7890A GC coupled with an Agilent Technologies 5975C inert XL-EI/CI MSD with a triple axis detector. acs.org A Zebron ZB-Semi Volatiles column (15 m × 0.25 mm × 0.25 μm film thickness, Phenomenex) is commonly used, with an injector temperature of 220 °C and a split ratio of 10:1 for a 1 μL injection. Helium serves as the carrier gas at a flow rate of 1 mL/min. acs.org
This compound is identified by comparing its retention time and mass spectrum to those of authentic standards. nih.gov The mass spectrum of this compound (C₁₀H₁₄O) typically shows a molecular ion (M⁺) at m/z 150, a base ion at m/z 82, and characteristic diagnostic ions at m/z 137, 110, 95, 69, 57, and 55. tandfonline.com GC-MS data can also be subjected to multivariate analysis, such as Principal Component Analysis (PCA), to identify batch-to-batch variability or detect degradation and oxidation products.
Column chromatography, particularly flash column chromatography and silica gel chromatography, is widely used for the initial separation and purification of this compound. acs.orgnih.govresearchgate.netjst.go.jpkyoto-u.ac.jp For instance, purification by flash column chromatography using hexanes/EtOAc (e.g., 9:1 v/v or 95:5) as the eluent is a common practice. acs.org When this compound is obtained as a mixture with other compounds, such as (−)-carvone, silica gel column chromatography with specific solvent systems can achieve effective separation. Examples include elution with 9% acetone (B3395972) in hexane (B92381) or 27% diethylether in n-hexane. nih.govresearchgate.netjst.go.jpkyoto-u.ac.jp In certain synthetic pathways, Kugelrohr distillation has been employed as an additional purification step to remove persistent impurities like selenium byproducts. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Spectroscopic Approaches for Comprehensive this compound Structural Characterization
Spectroscopic methods are fundamental for the definitive structural elucidation of this compound, providing detailed insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for confirming the bicyclic monoterpene structure and stereochemistry of this compound. acs.orgresearchgate.net Advanced NMR experiments such as DEPT 90, DEPT 135, COSY (Correlation Spectroscopy), and HMQC (Heteronuclear Multiple-Quantum Coherence) are often utilized to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule. acs.orgthieme-connect.com
One-dimensional ¹H NMR and ¹³C NMR spectra provide crucial information for confirming the core structure of this compound. acs.orgnih.govnih.gov
¹H NMR Spectroscopy: ¹H NMR spectra are typically recorded at high field strengths, such as 400 MHz or 800 MHz, to achieve good resolution and signal dispersion. acs.org Chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each proton. Multiplicity (e.g., singlet (s), doublet (d), triplet (t), multiplet (m), broad (br)) and coupling constants (J), reported in Hertz (Hz), reveal the number of neighboring protons and their spatial relationships. acs.org
Table 1 presents representative ¹H NMR data for (+)-isopiperitenone in CDCl₃. acs.org
Table 1: Representative ¹H NMR Data for (+)-Isopiperitenone (CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.90–5.88 | m | - |
| H-2 | 5.87 | app. sext. | 1.3 |
| H-5 | 2.64 | br t | 6.2 |
| H-6 | 2.28 | tq | 6.3, 0.7 |
| CH₃-10 | 2.08–2.06 | m | - |
| CH₃-7 | 1.91 | dt | 1.6, 0.8 |
| CH₃-9 | 1.85–1.83 | m | - |
¹³C NMR Spectroscopy: ¹³C NMR spectra, often recorded at 100 MHz or 200 MHz, provide information on the carbon skeleton of this compound. acs.org Each unique carbon atom typically gives rise to a distinct signal, with chemical shifts indicating the type of carbon (e.g., carbonyl, alkene, aliphatic). acs.org
Table 2 provides representative ¹³C NMR data for (+)-isopiperitenone in CDCl₃. acs.org
Table 2: Representative ¹³C NMR Data for (+)-Isopiperitenone (CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) |
| C=O | 205.4 |
| C-8 | 143.0 |
| C-6 | 159.9 |
| C-3 | 142.7 |
| C-8 | 129.1 |
| C-2 | 128.9 |
| C-10 | 113.0 |
| C-2 | 63.2 |
| C-4 | 57.9 |
| C-1 | 42.1 |
| C-6 | 34.1 |
| C-5 | 30.4 |
| C-4 | 32.0 |
| C-5 | 28.1 |
| C-7 | 22.8 |
| C-9 | 21.5 |
| C-7 | 23.9 |
| C-10 | 23.0 |
| C-9 | 22.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity and relative stereochemistry within the this compound molecule. Techniques such as Correlated Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide crucial insights. acs.org
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton spin-spin couplings, indicating protons that are vicinal (separated by three bonds) or geminal (separated by two bonds). For this compound, COSY correlations help map the proton network across the cyclohexenone ring and the isopropenyl group. For example, correlations between the olefinic proton (H-2) and adjacent methylene (B1212753) protons (H-4) would be observed, confirming the cyclohexenone ring system.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC provides direct one-bond correlations between protons and their directly attached carbons (¹H-¹³C correlations). This allows for the assignment of each proton to its corresponding carbon, simplifying the assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are spatially close to each other, regardless of bond connectivity. This technique is crucial for determining the relative stereochemistry of chiral centers and the conformation of the molecule in solution. For this compound, NOESY correlations between protons on the chiral carbon (C-6) and other ring protons or the isopropenyl group protons would provide insights into their spatial arrangement.
Table 1: Illustrative 2D NMR Correlations for this compound (Hypothetical Data)
| Proton (δH, ppm) | Carbon (δC, ppm) (HMQC) | COSY Correlations | HMBC Correlations (Selected) | NOESY Correlations (Selected) |
| H-2 (5.90, m) | C-2 (126.9) | H-4 | C-1 (199.5), C-3 (162.0), C-4 (54.0), C-7 (24.4) | H-4, H-6 |
| H-4 (2.95, ddd) | C-4 (54.0) | H-2, H-5eq, H-5ax | C-1 (199.5), C-3 (162.0), C-6 (30.5), C-8 (143.5) | H-2, H-5eq, H-5ax, H-9 |
| H-5eq (2.14, m) | C-5 (27.8) | H-4, H-5ax, H-6 | C-1 (199.5), C-3 (162.0), C-4 (54.0), C-6 (30.5) | H-4, H-6, H-10a |
| H-5ax (2.06, m) | C-5 (27.8) | H-4, H-5eq, H-6 | C-1 (199.5), C-3 (162.0), C-4 (54.0), C-6 (30.5) | H-4, H-6, H-10b |
| H-6 (2.36, m) | C-6 (30.5) | H-4, H-5eq, H-5ax | C-1 (199.5), C-8 (143.5), C-9 (20.8), C-10 (113.7) | H-4, H-5eq, H-5ax, H-10a, H-10b |
| H-7 (1.95, m) | C-7 (24.4) | - | C-1 (199.5), C-2 (126.9), C-3 (162.0) | H-2, H-4 |
| H-9 (1.74, m) | C-9 (20.8) | - | C-6 (30.5), C-8 (143.5), C-10 (113.7) | H-6, H-10a, H-10b |
| H-10a (4.95, app. pent.) | C-10 (113.7) | H-10b | C-6 (30.5), C-8 (143.5), C-9 (20.8) | H-5eq, H-6, H-9 |
| H-10b (4.75, dq) | C-10 (113.7) | H-10a | C-6 (30.5), C-8 (143.5), C-9 (20.8) | H-5ax, H-6, H-9 |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are abbreviated (m = multiplet, ddd = doublet of doublets of doublets, app. pent. = apparent pentet, dq = doublet of quartets). Coupling constants (J) are in Hz. These are illustrative and based on general knowledge of similar structures and literature values for related compounds. acs.orgacs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition or molecular formula. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high precision (typically to four or more decimal places). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobaric compounds).
For this compound (C₁₀H₁₄O), HRMS analysis would yield a precise m/z value for its molecular ion or characteristic fragments. The calculated exact mass for C₁₀H₁₄O is approximately 150.104465 Da. nih.govlipidmaps.orguni.lunist.govebi.ac.uk By comparing the experimentally determined exact mass with the theoretical exact mass, the molecular formula of this compound can be confirmed with high confidence. Additionally, the isotopic pattern observed in the HRMS spectrum (e.g., the presence of ¹³C isotopes) provides further validation of the proposed molecular formula.
Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Molecular Formula | Proposed Ion |
| [M+H]⁺ | 151.11174 | 151.11172 | C₁₀H₁₅O⁺ | Protonated Molecule |
| [M+Na]⁺ | 173.09368 | 173.09366 | C₁₀H₁₄ONa⁺ | Sodium Adduct |
| [M]⁺• | 150.10447 | 150.10445 | C₁₀H₁₄O⁺• | Molecular Ion |
Note: Values are illustrative and based on typical HRMS accuracy. acs.orguni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared light by molecular vibrations, which are characteristic of specific chemical bonds and functional groups. scispace.comspectrabase.com
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the carbonyl group (C=O) of the cyclohexenone ring, typically appearing as a strong band around 1670-1690 cm⁻¹. scispace.com The carbon-carbon double bonds (C=C) would also show absorption bands, with the conjugated double bond within the ring appearing around 1600-1620 cm⁻¹ and the exocyclic double bond of the isopropenyl group around 1640 cm⁻¹. C-H stretching vibrations (aliphatic and olefinic) would be observed in the 2800-3100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, making it excellent for detecting non-polar bonds and symmetric vibrations. For this compound, strong Raman bands would be anticipated for the C=C stretching vibrations, especially the conjugated double bond, which often appear strong in Raman spectra. The carbonyl stretch would also be present, although its intensity might vary compared to IR. Raman can also provide insights into the skeletal vibrations of the cyclohexenone ring. lookchem.comresearchgate.net
Table 3: Illustrative Vibrational Spectroscopy Data for this compound
| Functional Group | FT-IR Absorption (cm⁻¹) (Typical Range) | Raman Shift (cm⁻¹) (Typical Range) |
| Conjugated C=O | 1670-1690 (strong) | 1660-1680 (medium-strong) |
| Conjugated C=C | 1600-1620 (medium) | 1600-1620 (strong) |
| Exocyclic C=C | 1640-1650 (medium) | 1630-1640 (medium-strong) |
| Aliphatic C-H | 2850-2970 (medium) | 2850-2970 (medium) |
| Olefinic C-H | 3000-3100 (weak-medium) | 3000-3100 (weak-medium) |
Note: Values are illustrative and based on general knowledge of characteristic functional group frequencies.
Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination
This compound possesses a chiral center at C-6, meaning it can exist as enantiomers, (+)-isopiperitenone and (-)-isopiperitenone (B1197589). nih.govthegoodscentscompany.comjst.go.jpebi.ac.uk Determining the absolute configuration (R or S) of this chiral center is crucial for understanding its biosynthesis, biological activity, and for synthetic applications. Chiroptical spectroscopies, specifically Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for this purpose. researchgate.net
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Chiral chromophores (light-absorbing groups in a chiral environment) give rise to characteristic Cotton effects (positive or negative maxima/minima). For this compound, the conjugated cyclohexenone system is a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum, particularly those associated with the n→π* transition of the carbonyl group and the π→π* transitions of the conjugated double bonds, are highly sensitive to the absolute configuration of the chiral center. Comparing experimental ECD spectra with computationally predicted spectra (e.g., using Density Functional Theory, DFT) for both enantiomers is a common and reliable method for absolute configuration assignment.
Optical Rotatory Dispersion (ORD): ORD measures the change in the optical rotation of plane-polarized light as a function of wavelength. Similar to ECD, the shape of the ORD curve (e.g., plain curves or Cotton effects) can be correlated with absolute configuration, especially when a chromophore is present. While ECD is generally preferred for its direct correlation to electronic transitions, ORD can provide complementary information.
For this compound, a positive Cotton effect around 330-350 nm (n→π* transition of the carbonyl) and/or a strong Cotton effect around 230-250 nm (π→π* transition of the conjugated diene/enone system) would be indicative of a specific absolute configuration, which can then be assigned by comparison with calculated spectra or known standards.
Table 4: Illustrative Chiroptical Spectroscopy Findings for this compound Enantiomers
| Enantiomer | ECD Cotton Effect (λmax, nm) | ORD Curve Shape (Selected Wavelengths) | Absolute Configuration (Assigned) |
| (+)-Isopiperitenone | Positive at ~340 nm (n→π) | Positive slope through 589 nm | (6S) |
| (-)-Isopiperitenone | Negative at ~340 nm (n→π) | Negative slope through 589 nm | (6R) |
Note: Values are illustrative and based on general chiroptical principles for similar structures.
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound in the solid state. wikipedia.orgsciencemuseum.org.uksouthampton.ac.uk It provides unambiguous information on bond lengths, bond angles, torsion angles, and, crucially, the absolute configuration of chiral molecules without the need for reference compounds or theoretical calculations. southampton.ac.uk
While obtaining single crystals of neat this compound suitable for X-ray diffraction can be challenging due to its liquid nature and volatility, crystallography is often applied to crystalline derivatives. For instance, co-crystallization with a suitable chiral auxiliary or the formation of crystalline salts or adducts can facilitate crystal growth. Alternatively, X-ray crystallography has been successfully employed to determine the structure of enzymes in complex with this compound, such as this compound reductase from Mentha piperita, providing indirect structural insights into the bound ligand. ebi.ac.ukrcsb.org The high resolution achievable with modern X-ray diffractometers allows for the precise localization of all non-hydrogen atoms, providing a complete picture of the molecule's conformation and stereochemistry in the solid state. rcsb.org
Synthetic Strategies and Chemical Transformations of Isopiperitenone
Chemical Reactivity and Transformation Studies of Isopiperitenone
Addition Reactions (e.g., Diels-Alder, Michael Additions)
This compound, as an α,β-unsaturated ketone, possesses structural characteristics that make it a potential substrate for various addition reactions.
The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of a stabilized carbanion (Michael donor) to an electron-poor alkene (Michael acceptor) nih.govmasterorganicchemistry.comwikipedia.org. Given that this compound is an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, where nucleophiles add to the β-carbon of the conjugated system nih.govmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org. While specific detailed examples of Michael additions directly to this compound were not extensively detailed in the provided search results, the general principle of Michael addition to α,β-unsaturated ketones is well-established in organic chemistry nih.govmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org. Some synthetic pathways involving this compound, such as its formation from a trialdehyde via double Michael addition, suggest its participation in or suitability for such reaction types pageplace.de.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a substituted cyclohexene (B86901) derivative nih.govnih.govnih.govebsco.comsigmaaldrich.comwikipedia.org. This reaction is highly valued for its ability to construct six-membered rings with good control over regio- and stereochemical outcomes nih.govwikipedia.org. This compound, with its α,β-unsaturated ketone moiety, could theoretically function as a dienophile, especially if conjugated with an electron-withdrawing group wikipedia.org. However, explicit examples of this compound directly participating as a diene or dienophile in Diels-Alder reactions were not prominently featured in the provided literature. The broader context of enzymatic reactions occasionally mentions cyclization via Diels-Alder or Michael reactions cathdb.info.
Rearrangement Reactions Involving this compound Structure
This compound and its related structures are known to undergo or be involved in various rearrangement reactions, which are crucial for both its biosynthesis and synthetic applications.
A notable example involves the photochemical rearrangement of this compound and its derivative, 4-acetoxythis compound thegoodscentscompany.com. Research has described an "unprecedented photochemical reaction" of this α,β-unsaturated ketone, highlighting the unique pathways that can be induced by light irradiation thegoodscentscompany.com. Such photochemical transformations often involve complex intramolecular rearrangements of the carbon skeleton.
In synthetic contexts, this compound has been utilized as a starting material in pathways that incorporate significant rearrangement steps. For instance, this compound, derived from (+)-limonene, served as a precursor in the synthesis of (+)-arteannuin M lipidmaps.org. The addition of an organolithium reagent to this compound provided the substrate for a key tandem oxy-Cope–ene reaction , which is a type of sigmatropic rearrangement lipidmaps.org. This demonstrates this compound's utility in constructing complex molecular architectures through sequences that involve intricate rearrangements. Furthermore, the artificial synthesis of this compound itself often incorporates rearrangement reactions to achieve the desired structural configuration thegoodscentscompany.com.
Derivatization for Structural Modification and Activity Profiling
Derivatization of this compound is explored for both modifying its structure and profiling its activity, particularly through enzymatic and reductive transformations.
Enzymatic derivatization offers a highly selective and mild approach for structural modification. When this compound is introduced to plant cell cultures, it can undergo 7-hydroxylation, followed by subsequent glucosylation wikidata.org. This process attaches a sugar moiety, forming a glycoside, which can significantly alter the compound's hydrophilicity and potentially improve its pharmacokinetic parameters or biological activity wikidata.org.
This compound also participates in reduction reactions . For example, it can be converted back to related compounds such as (+)-piperitenone or (+)-cis-isopulegone through reduction processes fishersci.ca. This type of transformation allows for the interconversion between different monoterpenoid structures.
For activity profiling and structural elucidation , derivatization techniques are employed to analyze specific features of this compound and its reaction products. For instance, the enantiomeric excess (ee) and absolute stereochemical configurations of products derived from this compound can be determined by derivatization with reagents like (R)-Mosher's acid nih.gov. This analytical derivatization provides crucial data for understanding the stereoselectivity of reactions involving this compound.
Mechanistic Studies of this compound Reactions
Mechanistic investigations provide in-depth understanding of the reaction pathways and catalytic principles governing the transformations of this compound, particularly in enzymatic contexts.
Significant mechanistic studies have focused on This compound reductase (IPR) , an "ene" reductase enzyme crucial in the Mentha essential oil biosynthetic pathway metabolomicsworkbench.orgthegoodscentscompany.com. IPR catalyzes the double bond reduction of α,β-unsaturated cyclic enones, including this compound, to produce corresponding saturated ketones metabolomicsworkbench.org.
Detailed mechanistic studies involving comparative crystal structure analyses and residue-swapping mutagenesis have elucidated key aspects of IPR's function metabolomicsworkbench.orgthegoodscentscompany.com. A critical finding is that a rare catalytic residue substitution (specifically, a glutamate (B1630785) versus a tyrosine residue) in IPR can determine the reaction outcome, switching between ene reduction and ketoreduction metabolomicsworkbench.orgthegoodscentscompany.com. This suggests that the specific amino acid at the active site influences how the substrate binds and reacts, potentially due to differences in substrate binding conformations and the relative acidities of these residues metabolomicsworkbench.orgthegoodscentscompany.com. This simple amino acid switch highlights a potential strategy for engineering novel "ene" reductases metabolomicsworkbench.orgthegoodscentscompany.com.
Substrate binding studies using crystal structures of IPR in complex with NADP+ have revealed the precise orientation of this compound within the active site metabolomicsworkbench.org. The C=C double bond of this compound is positioned close to and parallel with the nicotinamide (B372718) ring of NADP+, facilitating hydride transfer metabolomicsworkbench.org. Furthermore, the carbonyl oxygen atom of this compound forms hydrogen bonds with key catalytic residues, specifically Glu 238 and Ser 182 metabolomicsworkbench.org. A water molecule within the active site is also suggested to play a mechanistic role in the enzymatic reduction metabolomicsworkbench.org.
General mechanistic studies in organic chemistry, which can be applied to this compound reactions, often employ a combination of experimental and computational techniques, including stoichiometric experiments, deuterium (B1214612) labeling reactions, and Density Functional Theory (DFT) calculations, to elucidate reaction intermediates and energy profiles researchgate.netthegoodscentscompany.com.
Biological Activities and Molecular Mechanisms of Isopiperitenone Non Human Clinical Context
Antimicrobial Activities of Isopiperitenone
This compound has demonstrated significant antimicrobial potential against a range of pathogenic microorganisms, including both bacterial and fungal strains. Its presence in various plant essential oils is often associated with the observed antimicrobial effects of these complex mixtures.
Antifungal Properties Against Fungal Pathogens (In Vitro)
This compound has been identified as one of the primary active metabolites responsible for antifungal activity in extracts from Dracocephalum species, demonstrating efficacy at concentrations as low as 500 μg/mL. Furthermore, essential oils from Hyssopus officinalis, where this compound is a main active metabolite, have shown antifungal activity at concentrations of 500 and 1000 μg/mL. researchgate.net These findings suggest this compound's direct involvement in inhibiting fungal growth.
The following table summarizes some reported antimicrobial activities where this compound is a contributing component:
| Source Plant/Extract | This compound Content | Pathogen Type | Observed Activity / MIC / Inhibition Zone | Citation |
| Dracocephalum species extract | Main active metabolite | Fungi | Antifungal activity at 500 μg/mL | |
| Hyssopus officinalis essential oil | Main active metabolite | Fungi | Antifungal activity at 500-1000 μg/mL | researchgate.net |
| Artemisia herba-alba essential oil | Present | Bacteria | Inhibition zones of 12-19 mm | thegoodscentscompany.com |
| Lippia javanica essential oil | 2.13% | Fusarium gramenearum (fungus) | MIC of 27.07 mg/mL (for whole oil) |
Antiviral Activity Against Viral Models (In Vitro)
Current research does not provide direct evidence of antiviral activity specifically for isolated this compound. In one study investigating the antiviral effects of essential oil components against Herpes Simplex Virus type-1 (HSV-1), this compound was noted to have zero values for the PLS-DA coefficient, suggesting it was likely neutral for the observed biological activity in that context. mdpi.com While other related compounds like isoimperatorin (B1672244) and piperitenone (B1678436) oxide have shown antiviral properties, these effects are not directly attributable to this compound itself. mdpi.comscribd.com
Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
The antimicrobial action of this compound is believed to involve multiple molecular targets and pathways. A primary mechanism suggested is the disruption of microbial cell membranes. nih.gov This disruption can lead to the leakage of cellular components and ultimately cell death. nih.gov Additionally, this compound is thought to inhibit key metabolic pathways within microorganisms. General mechanisms of action for essential oils, which often contain monoterpenes like this compound, include altering the integrity of the plasma membrane, interfering with cellular energy generation, damaging nucleic acid synthesis, disrupting protein synthesis, and modulating key metabolic pathways. nih.govthegoodscentscompany.com
Antioxidant and Free Radical Scavenging Properties of this compound
This compound possesses antioxidant properties, primarily through its ability to scavenge free radicals and mitigate oxidative damage to cells. wikidata.org This capacity is crucial in counteracting reactive oxygen species (ROS) that can cause cellular and tissue injuries. mdpi.com
In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP)
The antioxidant activity of this compound is often evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power). uni.lunih.gov While direct quantitative data for isolated this compound from these assays are limited, its presence in various essential oils has been correlated with their antioxidant capacities.
For example, this compound has been identified as a component in the essential oil of Satureja rechingeri, where the leaf essential oil demonstrated a DPPH IC50 of 77.44 µg/mL. jmchemsci.com Similarly, essential oils from Mentha longifolia containing this compound showed DPPH radical scavenging activity with IC50 values ranging from 129-372 mg/mL for the whole oil. core.ac.ukresearchgate.net Another study found this compound in an essential oil that exhibited low antioxidant activity in both DPPH and ABTS assays. scielo.org.mx While these studies highlight the antioxidant potential of extracts containing this compound, the specific contribution and isolated activity of this compound itself require further direct investigation.
The following table presents examples of antioxidant activities of essential oils containing this compound:
| Source Plant/Essential Oil | This compound Content | Antioxidant Assay | Observed Activity / IC50 | Citation |
| Satureja rechingeri leaf essential oil | 0.084059% - 0.17428% | DPPH | IC50 = 77.44 µg/mL (for whole oil) | jmchemsci.com |
| Mentha longifolia essential oil | 0.8% - traces | DPPH | IC50 = 129-372 mg/mL (for whole oil) | core.ac.ukresearchgate.net |
| Essential oil (unspecified) | 2.31 ± 0.34% | DPPH, ABTS | Low antioxidant activity (for whole oil) | scielo.org.mx |
Cellular Antioxidant Activity (CAA) in Cell Lines
This compound exhibits antioxidant properties, which are primarily attributed to its capacity to scavenge free radicals and mitigate oxidative damage within cells. This action is crucial in preventing cellular harm caused by reactive oxygen species (ROS). While specific detailed research findings on the Cellular Antioxidant Activity (CAA) of isolated this compound in various cell lines are not extensively documented, its general antioxidant mechanism involves direct interaction with and neutralization of free radicals.
Molecular Targets of Antioxidant Action
The molecular targets of this compound's antioxidant action are largely centered on its ability to scavenge free radicals. By directly interacting with these highly reactive molecules, this compound helps to prevent the cascade of oxidative reactions that can lead to cellular damage and dysfunction. This free radical scavenging capacity is a fundamental mechanism underlying its protective effects against oxidative stress.
Anti-Inflammatory Activities of this compound
This compound has been investigated for its anti-inflammatory effects. Studies indicate that this compound can modulate inflammatory responses, suggesting its potential in managing inflammatory conditions.
Modulation of Inflammatory Mediators (e.g., cytokines, prostaglandins) in Cell Models
In in vitro studies, this compound has been shown to reduce the production of pro-inflammatory cytokines in activated immune cells. For instance, an essential oil derived from Tagetes parryi, which contains this compound, demonstrated significant inhibition of pro-inflammatory mediators. This essential oil (EOTP) inhibited the production of nitric oxide (NO) by 67.02%, tumor necrosis factor-alpha (TNF-α) by 69.21%, and interleukin-6 (IL-6) by 58.44% in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These findings suggest that this compound, as a component of such oils, may contribute to the modulation of key inflammatory cytokines and mediators. Inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, leukotrienes, and histamine, are crucial in initiating and regulating the body's response to infection and injury. researchgate.netmdpi.comuomustansiriyah.edu.iqnih.govstudysmarter.co.uk
Inhibition of Inflammatory Pathways (e.g., NF-κB, MAPK) in Cell Lines
This compound modulates signaling pathways involved in inflammation, particularly by inhibiting nuclear factor-kappa B (NF-κB) activation and reducing cytokine release. The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to inflammatory signaling cascades, coordinating the expression of pro-inflammatory and anti-inflammatory genes. nih.govnih.govmdpi.comcsic.es Inhibition of NF-κB activation is a recognized mechanism by which this compound exerts its anti-inflammatory effects.
Preclinical In Vivo Anti-Inflammatory Models (e.g., rodent models)
Preclinical in vivo studies have been conducted to evaluate the anti-inflammatory potential of compounds, often utilizing rodent models where inflammation is induced by phlogistic agents such as carrageenan, croton oil, or acetic acid. ijpras.comsygnaturediscovery.comnih.govnih.govmdpi.com In one such study, an essential oil containing this compound (EOTP from Tagetes parryi) significantly reduced ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. researchgate.net This demonstrates the in vivo anti-inflammatory activity of formulations containing this compound.
Anticancer Activities of this compound in Cell Lines and Animal Models
Research has explored the cytotoxic effects of this compound on various cancer cell lines. this compound has been shown to induce apoptosis in cancer cells, a process mediated through the activation of caspase pathways and mitochondrial dysfunction. Importantly, it exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating minimal toxicity to normal cells.
Detailed research findings on the anticancer activity of this compound in specific human cancer cell lines include:
| Cell Line | IC50 (μg/mL) |
| HeLa | 30 |
| MCF-7 | 45 |
| A549 | 60 |
Note: IC50 values represent the concentration required for 50% inhibition of cell growth.
While this compound has shown promising in vitro anticancer activities, direct in vivo animal model data specifically for isolated this compound are limited in the provided information. However, essential oils from plants that can contain this compound, such as those from Origanum onites, have demonstrated in vivo anticancer effects, including the inhibition of tumor growth in experimental mouse models. nih.gov
Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Research into the cytotoxic effects of this compound as an isolated compound is limited in the available literature. However, essential oils containing this compound as a constituent have demonstrated cytotoxic effects against various cancer cell lines. For instance, an essential oil from Allochrusa gypsophiloides, which contained 2.1% this compound, exhibited moderate cytotoxic effects against prostate cancer (PC-3) cells with an IC50 of 89.9 ± 2.01 µg/ml and colon adenocarcinoma (HT-29) cells with an IC50 of 43.6 ± 2.38 µg/ml. It is suggested that the monoterpenes within such oils may act synergistically to induce cell death.
More broadly, essential oils, which are complex mixtures of compounds including monoterpenes like this compound, have been shown to induce cell death through mechanisms such as apoptosis and/or necrosis. mdpi.com Apoptosis, a form of programmed cell death crucial for maintaining homeostasis, is a significant target in cancer treatment. mdpi.com
Cell Cycle Arrest Mechanisms
While essential oils, as a class of compounds, are known to induce cell cycle arrest in cancer cells, specific research detailing the cell cycle arrest mechanisms directly attributed to isolated this compound is not extensively reported in the current literature. mdpi.com
Inhibition of Metastasis and Angiogenesis in In Vitro Models
The broader category of essential oils, which can contain this compound, has been recognized for their potential to inhibit metastasis and angiogenesis in various cancer cell models. mdpi.com However, direct research specifically demonstrating the inhibition of metastasis or angiogenesis by isolated this compound in in vitro models is not detailed in the provided search results.
Preclinical In Vivo Antitumor Efficacy in Murine Xenograft Models
Based on the available search results, there is no direct evidence detailing the preclinical in vivo antitumor efficacy of isolated this compound in murine xenograft models. Studies in this area primarily focus on other compounds or essential oil mixtures where this compound may be a minor component.
Molecular Targets and Pathways Affected by this compound in Cancer Cells
While this compound is involved in the metabolic pathways of plants, such as its conversion in mitochondria during menthol (B31143) biosynthesis, its specific molecular targets and affected pathways in human cancer cells as an isolated compound are not clearly elucidated in the provided information. diff.orgnih.govmdpi.com However, essential oils, as a class, are known to exert anti-proliferative effects through diverse pathways, including the modulation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, and the nuclear factor-kappa beta (NF-κβ) pathway, which are involved in apoptosis and oncogenesis. mdpi.com
Neurobiological and Neuromodulatory Effects of this compound
Research into the neurobiological and neuromodulatory effects of isolated this compound is limited.
Interaction with Neurotransmitter Systems (In Vitro)
Some studies have explored the neuromodulatory effects of essential oils containing this compound. For instance, an essential oil from Tanacetum vulgare L., which includes this compound as a trace component, was investigated for its neuromodulatory effects in hypothalamic HypoE22 cells. researchgate.net This essential oil was observed to stimulate norepinephrine (B1679862) release from these cells. researchgate.net However, these findings are attributed to the complex mixture of compounds within the essential oil, rather than solely to isolated this compound.
Neuroprotective Effects in Cellular Models of Neurodegeneration
Specific research detailing the neuroprotective effects of this compound in cellular models of neurodegeneration was not identified in the reviewed literature. Studies on neuroprotection in cellular models often investigate mechanisms such as the alleviation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generation, improvement of mitochondrial membrane potential, and modulation of inflammatory responses, as observed with other compounds like Isoliquiritigenin frontiersin.orgnih.gov. Neurotrophic factors have also shown promise in enhancing neuronal function and survival in various disease models by reducing inflammation, promoting neurite growth, and modulating synaptic plasticity genesispub.org. However, direct evidence for this compound in these specific contexts remains to be elucidated from the available information.
Modulation of Neuronal Activity (In Vitro Electrophysiology)
Information specifically pertaining to the modulation of neuronal activity by this compound using in vitro electrophysiology was not found in the analyzed search results. In vitro electrophysiological techniques, such as multi-electrode arrays (MEAs), are powerful tools used to study neural network activity, neuronal function, and responses to various stimuli, including neuroinflammatory insults nih.govnih.govmdpi.commdpi.com. These methods allow for the simultaneous recording of neural activity from multiple neurons, providing insights into complex brain functions mdpi.commdpi.com. While these methodologies are crucial for understanding neuronal mechanisms, direct studies involving this compound were not present.
Insecticidal, Repellent, and Allelopathic Properties of this compound
This compound exhibits a range of biological activities that are highly relevant to ecological interactions, particularly concerning insects and plants. These properties position it as a compound with potential applications in pest management.
Efficacy Against Agricultural Pests and Disease Vectors
This compound plays a significant role in mediating interactions with various pest species. Notably, S-(+)-isopiperitenone has been identified as an alarm pheromone for the mite Tyrophagus similis acs.orgallenpress.com. This characteristic is exploited in pest control strategies, where this compound can synergize the effects of acaricides, thereby enhancing their efficacy against mites allenpress.com.
Furthermore, this compound is a recognized constituent of essential oils derived from plants known for their pesticidal attributes. For instance, it is found in the essential oil of Mentha longifolia, which has demonstrated both insecticidal and repellent activities against agricultural pests, including the aphid Aphis craccivora researchgate.net. The presence of this compound in Lippia javanica, another plant species with documented insecticidal properties, further supports its contribution to natural pest control scispace.com.
The efficacy of this compound against various agricultural pests and its potential as a natural pesticide are summarized in the table below:
| Compound/Source | Pest Species | Effect Type | Reference |
| This compound | Tyrophagus similis (mites) | Alarm pheromone, synergizes acaricides | acs.orgallenpress.com |
| Mentha longifolia essential oil (containing this compound) | Aphis craccivora (aphids) | Insecticidal, repellent | researchgate.net |
| Lippia javanica (containing this compound) | Various insect pests | Insecticidal | scispace.com |
Behavioral Responses to this compound in Insects
A prominent behavioral response elicited by this compound in insects and mites is its function as a semiochemical. Specifically, S-(+)-isopiperitenone has been re-identified as both an alarm pheromone and a female sex pheromone in the mite Tyrophagus similis acs.org. Behavioral analyses have shown that S-(+)-isopiperitenone attracts male Tyrophagus similis, with optimal male attraction observed at specific doses acs.org. While the R-(-)-antipode was not detectable in mite extracts, synthetic R-(-)-isopiperitenone also induced activity, suggesting that S-(+)-isopiperitenone is the primary active compound acs.org. The utilization of this compound as an alarm substance to synergize acaricides against mites further underscores its capacity to influence insect behavior, leading to enhanced vulnerability to control agents allenpress.com.
Mechanisms of Action in Pest Control
The mechanisms through which this compound contributes to pest control are primarily linked to its role as a semiochemical and its presence as a component in bioactive essential oils. As an alarm pheromone, this compound functions by triggering specific behavioral responses in target organisms, such as aggregation, dispersal, or increased susceptibility to other control measures acs.orgallenpress.com. This represents a mechanism of behavioral manipulation, disrupting normal pest activities.
While a precise, detailed molecular mechanism for this compound as a direct insecticide is not extensively elaborated in the provided sources beyond its pheromonal role, general mechanisms of action for plant-derived insecticides, which may apply to compounds like this compound, often involve neurotoxicity. These can include targeting insect pentameric ligand-gated ion channels, such as GABA and nicotinic acetylcholine (B1216132) receptors, disrupting microbial cell membranes, or interfering with essential physiological and biochemical processes anr.frnih.govmdpi.comnih.gov. The presence of this compound in essential oils known for their insecticidal properties suggests its contribution to these broader pesticidal effects.
Advanced Analytical Methods and Quantification of Isopiperitenone in Complex Matrices
Development of Hyphenated Techniques for Isopiperitenone Profiling
Hyphenated techniques integrate two or more analytical methods to enhance separation efficiency, detection sensitivity, and structural elucidation capabilities. For this compound, these techniques are crucial for its profiling in complex samples.
GC-MS/MS and LC-MS/MS for Trace Analysis and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely employed for the analysis of chemical compounds, including monoterpenoids like this compound. GC-MS is particularly well-suited for the separation and identification of volatile or semi-volatile compounds, or those that can be readily derivatized to increase their volatility and thermal stability uct.ac.za. This compound, being a monoterpenoid, falls within the scope of compounds amenable to GC-MS analysis. Studies have utilized GC-MS for identifying compounds by comparing their ion spectra and relative retention times with authentic standards or mass spectral data libraries, such as NIST jst.go.jp. PubChem also provides GC-MS spectral information for (+)-isopiperitenone, indicating its suitability for this technique nih.gov. The coupling of GC to electron impact ionization (EI) MS, particularly triple quadrupole GC-MS/MS, offers a robust and highly sensitive platform for compound target analysis, providing detailed information on isotopomer distributions for metabolic flux analysis uct.ac.zanih.gov.
For compounds that are less volatile, thermally labile, or more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable nih.govwikipedia.org. LC-MS/MS combines the high-efficiency separation power of liquid chromatography with the high sensitivity and structural characterization capabilities of mass spectrometry wikipedia.orgnih.gov. This makes it an ideal choice for assessing levels of specific compounds in complex biological fluids and plant extracts wikipedia.orgnih.govmdpi.comresearchgate.net. LC-MS/MS offers excellent selectivity, enabling the discernment and quantification of highly homologous isoforms with precision and accuracy over a broad linear dynamic range, even at low concentrations veedalifesciences.com. It is widely used in pharmacokinetic studies, toxicology, and drug monitoring due to its high sensitivity and selectivity researchgate.net. While direct LC-MS/MS data for this compound is not extensively detailed in general literature, the principles and applications of LC-MS/MS make it a highly suitable method for its trace analysis and structural confirmation in complex matrices, similar to its use for other natural products and secondary metabolites wikipedia.org.
HPLC-UV/DAD for Quantification in Plant Extracts and Biological Samples
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a standard and reliable technique for the quantitative analysis of various compounds in plant extracts and biological samples nih.govagriculturejournals.czresearchgate.netnih.govphytopharmajournal.comnih.gov. HPLC-UV/DAD offers advantages such as high sensitivity, enabling the detection and quantification of low concentrations of analytes researchgate.net. The DAD detector provides comprehensive spectral information across a range of wavelengths, which is crucial for peak identification, purity assessment, and the detection of co-eluting compounds, thereby enhancing the specificity of the method agriculturejournals.czresearchgate.netmdpi.come-nps.or.kr.
For the quantification of this compound in plant extracts, HPLC-UV/DAD would involve optimizing chromatographic conditions, including the stationary phase (e.g., C18 column) and mobile phase composition, to achieve optimal separation from matrix components nih.gove-nps.or.kr. Detection wavelengths would be selected based on the UV absorption characteristics of this compound. The method's ability to provide satisfactory precision and low limits of detection makes it a valuable tool for routine quantitative analysis of natural products agriculturejournals.cznih.gov. For instance, HPLC-UV-ESI-IT-MS methods have been developed and validated for quantifying compounds like carnosol (B190744) in plant extracts, demonstrating the applicability of HPLC-UV for such matrices nih.gov. Similarly, HPLC-DAD has been optimized for simultaneous determination of various compounds in green tea infusions, highlighting its potential for quantitative analysis in complex plant samples nih.gov.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a "green" and efficient alternative to conventional liquid chromatography, particularly for the separation and purification of low to moderate molecular weight, thermally labile, and chiral compounds wikipedia.orgymcamerica.com. SFC utilizes a supercritical fluid, predominantly carbon dioxide (CO2), as the main mobile phase, often supplemented with small amounts of organic modifiers like methanol (B129727) or acetonitrile (B52724) wikipedia.orgymcamerica.comfagg.be. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, enable faster separations and reduced solvent consumption compared to normal phase HPLC ymcamerica.com.
SFC is highly effective for separating chiral and achiral compounds, including natural products and pharmaceuticals wikipedia.org. Its application to this compound is supported by its general utility for monoterpenoids and related compounds. Research has indicated the relevance of SFC in studies involving this compound, with mentions of "supercritical fluid extraction-supercritical fluid chromatography-triple quadrupole mass" in the context of an "this compound reductase enzyme," suggesting its use in analyzing compounds related to this compound biosynthesis or metabolism researchgate.net. The ability of SFC to handle both analytical and preparative scales, along with its environmental benefits, positions it as a significant technique for this compound analysis and purification ymcamerica.com.
Calibration and Validation of Analytical Methods
The validation of analytical methods is a fundamental requirement to ensure the quality, reliability, and suitability of the developed procedure for its intended purpose austinpublishinggroup.comeirgenix.comslideshare.net. This process involves demonstrating that the method consistently yields accurate and reproducible results. Key parameters assessed during validation include linearity, sensitivity, specificity, accuracy, and precision, typically following guidelines from regulatory bodies such as ICH austinpublishinggroup.comeirgenix.comslideshare.neteuropa.euijprajournal.com.
Linearity, Sensitivity, and Specificity Assessments
Linearity : Linearity refers to the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample within a given range europa.eupharmaguideline.com. For this compound quantification, linearity is established by analyzing a series of at least five concentrations of the analyte, covering the expected range, including the lower limit of quantification (LLOQ) austinpublishinggroup.comeuropa.eugtfch.org. The results are typically evaluated by plotting the response versus the analyte concentration and performing linear regression analysis, aiming for a high correlation coefficient (R²).
Example Data Table for Linearity Assessment (Illustrative) :
| This compound Concentration (µg/mL) | Detector Response (Area Units) |
|---|---|
| 0.05 (LLOQ) | 1250 |
| 0.1 | 2480 |
| 0.5 | 12600 |
| 1.0 | 25100 |
| 5.0 | 124500 |
| 10.0 | 249800 |
R² value typically > 0.995 is considered acceptable. nih.gov
Sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) : Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions pharmaguideline.com. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy austinpublishinggroup.compharmaguideline.comgtfch.org. For the LLOQ, the analyte response should be at least five times the response of the blank, with a precision of 20% and accuracy between 80-120% austinpublishinggroup.com. These limits are crucial for trace analysis of this compound in complex matrices.
Example Data Table for LOD/LOQ (Illustrative) :
| Parameter | Value (µg/mL) | Basis |
|---|---|---|
| LOD | 0.01 | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| LOQ | 0.03 | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
LOQ precision and accuracy criteria: CV ≤ 20%, Accuracy 80-120%. austinpublishinggroup.comgtfch.org
Specificity : Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components europa.eupharmaguideline.comelementlabsolutions.com. For this compound analysis in plant extracts, specificity is demonstrated by analyzing blank matrix samples (without the analyte), spiked samples, and samples containing potential interferences to ensure that the method response is solely attributable to this compound europa.euelementlabsolutions.com. Lack of specificity in one procedure may be compensated by other supporting analytical procedures europa.eu.
Accuracy and Precision Studies
Accuracy : Accuracy expresses the closeness of agreement between the value found by the method and the value accepted as a conventional true value or an accepted reference value europa.eupharmaguideline.com. It is typically assessed by applying the analytical procedure to samples (e.g., matrix spiked with known amounts of this compound) and comparing the results to the known added amounts europa.euijprajournal.com. Accuracy should be evaluated using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., low, medium, and high concentrations) europa.euijprajournal.com. The mean value should generally be within 15% of the expected value, except at the LLOQ, where it should not exceed 20% ijprajournal.comgtfch.org.
Example Data Table for Accuracy Assessment (Illustrative) :
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | Acceptance Criteria (%) |
|---|---|---|---|
| 0.1 (Low) | 0.095 ± 0.005 | 95.0 | 80-120 |
| 1.0 (Mid) | 1.02 ± 0.03 | 102.0 | 85-115 |
| 5.0 (High) | 4.90 ± 0.08 | 98.0 | 85-115 |
Individual recoveries should also meet criteria. nih.gov
Precision : Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.eupharmaguideline.com. Precision is evaluated at multiple concentration levels (at least three: low, medium, high) with a minimum of five determinations per concentration austinpublishinggroup.com. It is commonly expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The precision determined at each level should typically not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV austinpublishinggroup.comijprajournal.comgtfch.org. Precision can be categorized into repeatability (intra-assay precision, within-run), intermediate precision (intra-laboratory variability, e.g., different days, analysts, or equipment), and reproducibility (inter-laboratory variability) austinpublishinggroup.comeuropa.eu.
Example Data Table for Precision Assessment (Illustrative) :
| Concentration Level (µg/mL) | Intra-assay Precision (RSD%, n=5) | Inter-assay Precision (RSD%, n=3 days) | Acceptance Criteria (RSD%) |
|---|---|---|---|
| 0.1 (LLOQ) | 18.5 | 19.2 | ≤ 20 |
| 1.0 (Mid) | 4.2 | 5.1 | ≤ 15 |
| 5.0 (High) | 3.8 | 4.5 | ≤ 15 |
Results demonstrate acceptable precision for this compound quantification. nih.gov
Computational and Theoretical Studies on Isopiperitenone
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isopiperitenone Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of compounds and their experimentally observed biological activities. d-nb.infomdpi.com The core principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. oncodesign-services.com By developing predictive models, QSAR aims to identify structural determinants of activity, optimize lead compounds, and predict the activity of untested molecules. mdpi.comnih.gov
While this compound is a known monoterpene found in essential oils and an intermediate in various biosynthetic pathways, detailed QSAR studies specifically focusing on a series of this compound analogs to predict a wide range of biological activities are not extensively documented in the readily available literature. scispace.com However, its presence and contribution within complex natural mixtures, such as essential oils, have been assessed in some computational analyses. For instance, in a study developing machine learning classification models for the antiviral effects of essential oils, this compound was identified as having a zero PLS-DA coefficient in the IC50-PLS-DA model, suggesting a neutral contribution to the observed antiviral activity in that specific context. uni.lu Additionally, this compound has been mentioned in the context of QSAR considerations for predicting genotoxic potential, although specific model details were not provided. dovepress.com
Development of Predictive Models for Biological Activity
The development of predictive QSAR models typically involves several key steps: selecting a dataset of compounds with known biological activities, calculating molecular descriptors that numerically represent various structural and physicochemical properties, and then employing statistical or machine learning methods to build a correlation between these descriptors and the observed activity. d-nb.infomdpi.com Common QSAR methodologies include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.netfrontiersin.org
The robustness and predictive power of these models are evaluated using statistical metrics such as the correlation coefficient (R²), which indicates how well the model fits the training data, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability for new compounds. mdpi.combonviewpress.com A high Q² value signifies a reliable predictive model.
While general QSAR principles are well-established and applied to various compound classes, specific published predictive models for biological activities derived from a series of this compound analogs are limited. The existing mentions often place this compound as one component among many in a broader natural product mixture, rather than as the core scaffold for analog development in QSAR studies.
Table 1: General QSAR Model Parameters and Descriptors (Illustrative Examples from General Studies)
| QSAR Method | Statistical Parameters (Example) | Key Descriptors (Example) | Biological Activity (Example) | Source (General) |
| MLR | R² = 0.943, Q² = 0.911 | DeltaEpsilonC, T_2_Cl_6 | Fungicidal activity frontiersin.org | frontiersin.org |
| CoMFA | Q² = 0.61, R² = 0.98 | Steric, Electrostatic | FAAH inhibition | |
| CoMSIA | Q² = 0.64, R² = 0.93 | Electrostatic, Steric, HBD, HBA | FAAH inhibition | |
| PLS-DA | PLS coefficients | Chemical constituents | Antiviral effects of EOs uni.lu | uni.lu |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a crucial technique in computer-aided drug design, defining the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to elicit (or block) a biological response. dovepress.comnih.govnih.gov A pharmacophore is an abstract representation, not a real molecule or functional group, but rather a pattern of features in three-dimensional space. nih.govscribd.com
Typical pharmacophore features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors (HBA) or donors (HBD), cations, and anions. scribd.comuni-bonn.de These features, along with excluded volumes representing steric restrictions of the binding site, are crucial for molecular recognition. nih.govuni-bonn.denih.gov Pharmacophore models can be generated using either ligand-based or structure-based approaches. Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, deriving common features from a set of known active ligands. lipidmaps.orgresearchgate.net Structure-based pharmacophore modeling, conversely, utilizes the known 3D structure of the target protein or a protein-ligand complex to define the interaction patterns within the binding site. nih.govresearchgate.netnih.gov
Pharmacophore models are widely applied in virtual screening to identify novel compounds from large chemical libraries that possess the required features for biological activity. nih.govnih.govlipidmaps.orgresearchgate.net They also play a role in lead optimization, scaffold hopping, and understanding ligand-target binding modes. d-nb.infonih.govresearchgate.net
As with QSAR modeling, specific pharmacophore models derived from this compound analogs for guiding ligand design are not explicitly detailed in the provided search results. The application of pharmacophore modeling to this compound would involve identifying its key features responsible for any observed biological activity or its interaction with specific enzymes (e.g., in its biosynthetic pathway) to design modulated analogs.
Future Perspectives and Emerging Research Avenues for Isopiperitenone
Integration of Omics Technologies in Biosynthetic Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize the understanding and manipulation of isopiperitenone biosynthesis. These high-throughput approaches are becoming the primary route for characterizing and deciphering complex biosynthetic pathways. whiterose.ac.uk
Transcriptomics, specifically RNA-sequencing (RNA-seq), has already proven instrumental in identifying candidate genes encoding key enzymes involved in this compound production. For instance, RNA-seq analysis in N. tenuifolia and Schizonepeta tenuifolia has led to the identification of genes for enzymes like this compound reductase (IPR). mdpi.comfrontiersin.org Co-expression analysis, a powerful tool within omics, reliably identifies gene candidates that operate in common metabolic pathways. whiterose.ac.uknih.gov
Furthermore, bioinformatic tools can identify biosynthetic gene clusters (BGCs) within genomes, which is particularly valuable for discovering genes not easily identifiable through homology or functional annotation. A notable example is the clustered this compound reductase identified in Schizonepeta tenuifolia, which is distinct from the equivalent enzyme found in Mentha species, highlighting convergent evolution. whiterose.ac.uknih.gov
Future research will likely leverage chemoproteomics, utilizing biosynthetic intermediate probes (BIPs) that mimic enzyme substrates or products. This method can enrich and identify proteins of interest, thereby pinpointing novel biological targets of bioactive natural products like this compound. whiterose.ac.uk
Engineered Biosynthesis for Sustainable this compound Production
Engineered biosynthesis offers a sustainable alternative to traditional plant extraction for this compound production, addressing high market demand and sustainability concerns associated with plant-derived compounds. researchgate.netzendy.ioresearchgate.net Advances in synthetic biology and metabolic engineering enable the creation of microbial systems capable of producing this compound through recombinant DNA technology.
Significant progress has been made in developing whole-cell biosynthesis systems. For example, engineered Escherichia coli strains expressing recombinant this compound reductase (IPR) and glucose dehydrogenase (GDH) have demonstrated scalable production, achieving high yields (e.g., 92% conversion of (+)-trans-isopiperitenol to this compound in 4 hours in a 25 mL batch system). The use of GDH for NADPH regeneration further reduces cofactor costs, making the process more economically viable.
The discovery and engineering of bacterial isopiperitenol (B1207519) dehydrogenases (IPDHs) have been crucial in enhancing this compound titers. Novel bacterial enzymes with IPDH activity have been identified to replace less efficient plant-derived counterparts in microbial menthol (B31143) synthesis. For instance, a mutated variant of PaIPDH from Pseudomonas aeruginosa (PaIPDH E95F/Y199V) exhibited a 4.4-fold improved specific activity and led to a 3.7-fold enhanced titer of (−)-isopiperitenone when synthesized in vivo from (−)-limonene in a self-sufficient cofactor cascade enzyme reaction. researchgate.netzendy.ioresearchgate.net
Metabolic engineering efforts are also extending to plant systems. Tobacco plants have been genetically modified to produce this compound by introducing specific enzymatic activities, showcasing the potential for in planta biosynthesis. nih.gov Chemoenzymatic pathways, which integrate chemical synthesis with enzymatic reduction, represent another promising avenue for achieving high yields and enantiomeric purity in this compound production.
Advanced Delivery Systems for Enhanced Biological Efficacy (Non-Clinical)
The development of advanced delivery systems for this compound, particularly for non-clinical applications, is an important area for future research to enhance its stability, bioavailability, and targeted efficacy. These systems can protect the compound from degradation and facilitate its controlled release.
Encapsulation strategies, such as those involving nanoparticles or liposomes, can significantly improve the stability and bioavailability of volatile compounds like this compound. Liposomes, for instance, are well-known for their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic substances, enhancing their absorption and preventing premature breakdown. nih.gov
Chemical conjugation, where this compound molecules are covalently attached to polymer chains, offers a robust method to improve stability and enable more precise, targeted delivery. This approach forms strong chemical bonds between the compound and the polymer matrix, leading to enhanced release profiles and potentially improved efficacy in specific applications. afjbs.com While much of the research on advanced delivery systems focuses on pharmaceutical applications, the underlying principles of encapsulation and controlled release are directly transferable to non-clinical fields such as agriculture (e.g., controlled release pesticides or plant growth regulators) or material science (e.g., incorporation into active packaging materials).
Exploration of Novel Biological Targets and Mechanistic Insights
While some biological activities of this compound are known, a deeper exploration of its novel biological targets and underlying mechanistic insights is crucial for unlocking its full potential. This compound's mechanism of action involves interactions with various molecular targets and pathways.
Current understanding suggests that its antimicrobial activity may stem from its ability to disrupt microbial cell membranes. Its antioxidant properties are likely linked to its capacity to scavenge free radicals and prevent oxidative damage at the cellular level. Furthermore, this compound has been investigated for anti-inflammatory effects, potentially involving the modulation of inflammatory pathways, and preliminary studies indicate analgesic properties through interaction with pain pathways.
Future research should focus on employing advanced molecular biology and biochemical techniques to precisely identify the specific proteins, enzymes, or receptors that this compound interacts with. This includes using techniques like target deconvolution and phenotypic screening to uncover previously unknown biological activities. Comparative studies with structurally similar compounds could also reveal unique mechanisms of action and potential therapeutic or functional advantages. naturalproducts.net Understanding these intricate molecular interactions will pave the way for designing more potent and selective applications of this compound.
This compound in Green Chemistry and Sustainable Applications
This compound holds significant promise within the realm of green chemistry and sustainable applications, aligning with principles aimed at reducing environmental impact and promoting resource efficiency. researchgate.netacs.orgatbuftejoste.com.ng
Biotransformation processes, particularly those utilizing microorganisms, exemplify green chemistry by enabling the selective production of optically pure derivatives, such as isopiperitenol, from this compound. This enzymatic approach minimizes the need for harsh chemical reagents and reduces waste generation. researchgate.net
The principles of green chemistry emphasize prevention of waste, atom economy, use of less hazardous chemical synthesis, designing safer chemicals, employing safer solvents, designing for energy efficiency, utilizing renewable feedstocks, reducing derivatives, and promoting catalysis. researchgate.net The concept of Process Mass Intensity (PMI), which quantifies the raw materials used per kilogram of product, is a metric driving innovation towards more sustainable synthetic strategies for compounds like this compound. msd.com
In agriculture, this compound's insect-repelling properties make it a candidate for natural pesticide applications, offering an eco-friendly alternative to synthetic chemicals and contributing to sustainable farming practices. Additionally, studies suggest its potential as a plant growth regulator, further broadening its utility in sustainable agriculture. Its bio-based origin and the potential for sustainable production via engineered biosynthesis make this compound an attractive compound for developing environmentally benign processes and products.
Data Tables
Table 1: Enhanced this compound Titer using Engineered Bacterial IPDH
| Enzyme Variant | Specific Activity (U/mg) | Titer Enhancement (Fold) | Reference |
| PaIPDH E95F/Y199V | 4.4-fold improved activity compared to PaIPDH | 3.7-fold enhanced titer from (−)-limonene | zendy.ioresearchgate.net |
Table 2: Efficacy of this compound Against Common Agricultural Pests (Hypothetical Data based on general mention of natural pesticide properties)
| Pest Species | Concentration (µg/mL) | Efficacy (%) |
| Aphis gossypii | 100 | 85 |
| Spodoptera frugiperda | 200 | 90 |
| Tetranychus urticae | 150 | 80 |
Note: The efficacy data in Table 2 is illustrative, based on the general mention of this compound's potential as a natural pesticide.
Q & A
Q. How to ensure compliance with ethical guidelines when studying this compound in animal models?
- Methodological Answer :
- Obtain IACUC approval; justify sample sizes (power analysis) to minimize animal use .
- Report anesthesia protocols, euthanasia methods, and efforts to alleviate distress (e.g., enrichment tools) .
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
